
2-Acetamido-3-(4-fluorophenyl)propanoic acid
Overview
Description
2-Acetamido-3-(4-fluorophenyl)propanoic acid (CAS 17481-06-0) is a chiral amino acid derivative with the molecular formula C₁₁H₁₂FNO₃ and a molecular weight of 225.22 g/mol. Its structure features an acetamido group at the C2 position and a 4-fluorophenyl moiety at the C3 position of the propanoic acid backbone (Figure 1). The compound is synthesized via palladium-catalyzed arylation or acid-mediated coupling reactions and is provided as a research-grade chemical with >98% purity . It is stored at -80°C (6-month stability) or -20°C (1-month stability) to prevent degradation, reflecting its sensitivity to temperature .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Acetamido-3-(4-fluorophenyl)propanoic acid typically involves the acylation of 4-fluorophenylalanine. One common method is the reaction of 4-fluorophenylalanine with acetic anhydride in the presence of a base, such as pyridine, to form the desired compound . The reaction conditions usually include a temperature range of 0-25°C and a reaction time of 1-2 hours.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions
2-Acetamido-3-(4-fluorophenyl)propanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The fluorine atom on the aromatic ring can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH₃) or sodium ethoxide (NaOEt).
Major Products Formed
Oxidation: Formation of carboxylic acids.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted aromatic compounds.
Scientific Research Applications
2-Acetamido-3-(4-fluorophenyl)propanoic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential role in enzyme inhibition and protein interactions.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and analgesic properties.
Industry: Utilized in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-Acetamido-3-(4-fluorophenyl)propanoic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate binding and subsequent catalytic activity. Additionally, it may interact with receptors to modulate signaling pathways involved in various physiological processes .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table and analysis highlight critical differences between 2-acetamido-3-(4-fluorophenyl)propanoic acid and its analogs, focusing on substituent effects, physicochemical properties, and applications.
Table 1: Structural and Functional Comparison
Substituent Effects on Physicochemical Properties
Electronic Effects :
- The 4-fluorophenyl group in the target compound provides moderate electron-withdrawing effects, balancing solubility and membrane permeability .
- 4-Nitrophenyl (CAS 89615-73-6) exhibits strong electron withdrawal, increasing acidity (pKa ~3.5) but reducing solubility in polar solvents .
- 4-Hydroxyphenyl (CAS 2901-77-1) enhances polarity and H-bonding capacity, improving water solubility .
- Metabolic Stability: 2,4-Difluorophenyl (CAS 266360-54-7) increases resistance to oxidative metabolism compared to mono-fluorinated analogs .
Biological Activity
2-Acetamido-3-(4-fluorophenyl)propanoic acid, a fluorinated derivative of phenylalanine, has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and biochemistry. Its unique structure, featuring an acetamido group and a 4-fluorophenyl moiety, suggests possible therapeutic applications, including anti-inflammatory and analgesic effects.
- Molecular Formula : C₁₁H₁₂FNO₃
- Molar Mass : 225.22 g/mol
- Structure : The compound consists of a propanoic acid backbone with an acetamido group and a fluorinated phenyl ring.
Biological Activity Overview
Research indicates that this compound may exhibit several biological activities:
- Anti-inflammatory Properties : Preliminary studies suggest that the compound may inhibit inflammatory pathways, although specific molecular targets remain unidentified.
- Analgesic Effects : Its potential as an analgesic agent is being explored, particularly in the context of pain management.
- Enzyme Inhibition : The compound's ability to interact with various enzymes could play a role in its biological activity, although detailed mechanisms are yet to be elucidated.
Pharmacokinetics
The pharmacokinetic profile (absorption, distribution, metabolism, and excretion - ADME) of this compound is not well-characterized. Understanding these properties is crucial for evaluating its therapeutic potential and safety profile.
Synthesis
The synthesis of this compound typically involves the acylation of 4-fluorophenylalanine. A common method includes the reaction of 4-fluorophenylalanine with acetic anhydride in the presence of a base like pyridine.
Study on Anti-inflammatory Effects
A study investigated the anti-inflammatory effects of various amino acid derivatives, including this compound. The results demonstrated significant inhibition of pro-inflammatory cytokines in vitro, indicating its potential as a therapeutic agent for inflammatory diseases .
Analgesic Activity Assessment
In another research effort, the analgesic activity was assessed using animal models. The compound showed a dose-dependent reduction in pain response compared to control groups, suggesting its efficacy as a pain-reliever.
Enzyme Interaction Studies
Research has also focused on the enzyme inhibition capabilities of this compound. While specific targets have not been conclusively identified, preliminary data suggest that it may inhibit key enzymes involved in metabolic pathways related to inflammation and pain perception .
Comparative Analysis with Related Compounds
Compound Name | Structure/Description | Unique Features |
---|---|---|
Phenylalanine | An essential amino acid with a simple phenyl group | Lacks fluorination; serves as a natural precursor |
4-Fluorophenylalanine | A phenylalanine derivative with a fluorine substituent | Similar structure but lacks the acetamido group |
N-Acetyl-L-tyrosine | An acetylated form of tyrosine with similar properties | Contains a hydroxyl group instead of fluorine |
2-Acetamido-3-(phenyl)propanoic acid | Similar acetamido structure without fluorination | Lacks the fluorinated aromatic ring |
This table illustrates the unique characteristics of this compound due to its fluorinated aromatic system and acetamido functional group.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 2-Acetamido-3-(4-fluorophenyl)propanoic acid, and how can purity be optimized?
- Methodology :
- Oxidation : Start with precursor amines or alcohols; use oxidizing agents like potassium permanganate (KMnO₄) in acidic or neutral conditions to form the carboxylic acid moiety. Monitor reaction progress via TLC or HPLC .
- Substitution : Introduce fluorine via electrophilic aromatic substitution (e.g., using fluorinating agents like Selectfluor®) on phenylalanine derivatives. Control regioselectivity by optimizing temperature (0–25°C) and solvent polarity (e.g., DMF or THF) .
- Purification : Employ recrystallization (ethanol/water mixtures) or reverse-phase HPLC with C18 columns. Validate purity via ¹H/¹³C NMR (δ 1.9–2.1 ppm for acetamido CH₃; δ 170–175 ppm for COOH in ¹³C NMR) and mass spectrometry (ESI-MS for [M+H]+ at m/z 226.1) .
Q. How can researchers characterize the structural and electronic properties of this compound?
- Techniques :
- X-ray crystallography : Resolve the stereochemistry of the fluorophenyl and acetamido groups. Compare bond angles/distances with PubChem data (InChIKey: NRLBRFQYMSTLJK-UHFFFAOYSA-N) to confirm configuration .
- Computational modeling : Use DFT (B3LYP/6-31G*) to calculate electrostatic potential maps, highlighting electron-deficient regions near the fluorine atom for reactivity predictions .
- Spectroscopy : ¹⁹F NMR (δ -110 to -120 ppm for para-fluorophenyl) to assess electronic environment; IR spectroscopy for amide I band (~1650 cm⁻¹) and carboxylic acid O-H stretch (~2500–3000 cm⁻¹) .
Q. What preliminary bioactivity assays are recommended for this compound?
- Screening protocols :
- Enzyme inhibition : Test against phenylalanine hydroxylase or proteases using kinetic assays (e.g., UV-Vis monitoring of NADH depletion at 340 nm). Use IC₅₀ values to compare with non-fluorinated analogs .
- Cellular uptake : Radiolabel the compound (³H or ¹⁴C) and measure accumulation in HEK293 cells via scintillation counting. Normalize results to protein content .
Advanced Research Questions
Q. How can reaction pathways for synthesizing derivatives (e.g., ester or amide analogs) be systematically optimized?
- Methodology :
- High-throughput screening : Use robotic liquid handlers to test 50+ conditions (e.g., coupling reagents like EDC/HOBt for amidation; solvents, temperatures). Analyze yields via LC-MS .
- Mechanistic studies : Employ in-situ IR spectroscopy to track intermediate formation during esterification. Identify rate-limiting steps (e.g., activation of carboxylic acid) .
- Scale-up challenges : Address solubility issues (e.g., switch from THF to DMSO for polar intermediates) and optimize catalyst loading (e.g., Pd/C for hydrogenation) .
Q. What strategies resolve contradictions in reported bioactivity data (e.g., conflicting IC₅₀ values)?
- Critical analysis :
- Assay conditions : Compare buffer pH (e.g., activity loss at pH >7 due to carboxylate deprotonation) and co-solvents (DMSO vs. ethanol effects on enzyme stability) .
- Structural analogs : Synthesize and test 3-(4-fluorophenyl)-3-(furan-2-yl)propanoic acid (PubChem CID 381693-93-2) to isolate fluorophenyl-specific effects .
- Meta-analysis : Use Bayesian statistics to weight studies based on sample size and purity data (e.g., discard results from batches with <95% HPLC purity) .
Q. How can computational tools predict this compound’s role in protein-ligand interactions?
- Workflow :
- Docking simulations : Use AutoDock Vina to model binding to human serum albumin (PDB ID: 1AO6). Prioritize poses with fluorophenyl group in hydrophobic pockets .
- MD simulations : Run 100-ns trajectories in GROMACS to assess stability of acetamido-fluorophenyl interactions under physiological conditions (310 K, 1 atm) .
- Free energy calculations : Apply MM-PBSA to compare binding affinities with 2-Acetamido-3-(2,4-difluorophenyl)propanoic acid (CAS 266360-54-7) .
Q. Data Contradiction Analysis
Q. Why do studies report varying solubility profiles for this compound?
- Factors :
- Polymorphism : Characterize crystalline forms via PXRD; hydrate vs. anhydrous forms differ in aqueous solubility (e.g., 2.1 mg/mL vs. 5.3 mg/mL) .
- pH dependence : Measure solubility across pH 2–8 using shake-flask method. Carboxylic acid protonation (pKa ~4.5) increases hydrophobicity, reducing solubility at pH <3 .
Q. Methodological Resources
Properties
IUPAC Name |
2-acetamido-3-(4-fluorophenyl)propanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12FNO3/c1-7(14)13-10(11(15)16)6-8-2-4-9(12)5-3-8/h2-5,10H,6H2,1H3,(H,13,14)(H,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NRLBRFQYMSTLJK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC(CC1=CC=C(C=C1)F)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12FNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601306893 | |
Record name | N-Acetyl-4-fluorophenylalanine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601306893 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
17481-06-0 | |
Record name | N-Acetyl-4-fluorophenylalanine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=17481-06-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 17481-06-0 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=523829 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | N-Acetyl-4-fluorophenylalanine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601306893 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N-acetyl-4-fluoro-3-phenyl-DL-alanine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.037.707 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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